molecular formula C8H6ClNO3 B1624364 6-(2-chloroacetyl)pyridine-2-carboxylic Acid CAS No. 298692-34-9

6-(2-chloroacetyl)pyridine-2-carboxylic Acid

Cat. No.: B1624364
CAS No.: 298692-34-9
M. Wt: 199.59 g/mol
InChI Key: SCLHXEAANMJYKR-UHFFFAOYSA-N
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Description

6-(2-chloroacetyl)pyridine-2-carboxylic Acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloroacetyl group attached to the second carbon of the pyridine ring and a carboxylic acid group at the sixth position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chloroacetyl)pyridine-2-carboxylic Acid typically involves the chlorination of 2-acetylpyridine followed by carboxylation. One common method involves the reaction of 2-acetylpyridine with thionyl chloride to introduce the chloroacetyl group. The resulting intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(2-chloroacetyl)pyridine-2-carboxylic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the chloroacetyl group can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

6-(2-chloroacetyl)pyridine-2-carboxylic Acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(2-chloroacetyl)pyridine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylpyridine: Lacks the chloroacetyl group but shares the pyridine core structure.

    6-Chloronicotinic Acid: Contains a chlorine atom at the sixth position but lacks the acetyl group.

    2-Chloropyridine-3-carboxylic Acid: Similar in structure but with the carboxylic acid group at a different position.

Uniqueness

6-(2-chloroacetyl)pyridine-2-carboxylic Acid is unique due to the presence of both the chloroacetyl and carboxylic acid groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

298692-34-9

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

6-(2-chloroacetyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6ClNO3/c9-4-7(11)5-2-1-3-6(10-5)8(12)13/h1-3H,4H2,(H,12,13)

InChI Key

SCLHXEAANMJYKR-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)C(=O)O)C(=O)CCl

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

41.4 g of ethyl 3-oxo-3-(6-methoxycarbonyl-2-pyridyl)propionate was dissolved in a solution consisting of 42 ml of water and 414 ml of ethyl acetate, and the obtained solution was then cooled to a temperature between 5° C. and 10° C. Thereafter, a solution obtained by dissolving 35.6 g of sulfuryl chloride in 83 ml of ethyl acetate was added dropwise to the above cooled solution over approximately 30 minutes, while stirring. Thereafter, the obtained mixture was stirred at a temperature between 10° C. and 20° C. for 1 hour. Subsequently, the reaction solution was heated up to approximately 90° C., while the solvent was distilled away from the reaction solution. The reaction solution was continuously heated at a temperature between approximately 90° C. and 100° C. for 2 hours while stirring. Thereafter, the obtained mixed suspension (containing crystals) was cooled to approximately 10° C., and it was then stirred for 1 hour, followed by filtration, so as to obtain 27.99 g of 2-(2-chloroacetyl)-6-pyridine carboxylic acid in the form of yellow-brown crystals (melting point: 184° C. to 189° C.; purity: 98% to 99%).
Name
ethyl 3-oxo-3-(6-methoxycarbonyl-2-pyridyl)propionate
Quantity
41.4 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
35.6 g
Type
reactant
Reaction Step Three
Quantity
83 mL
Type
solvent
Reaction Step Three
Quantity
414 mL
Type
solvent
Reaction Step Four

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